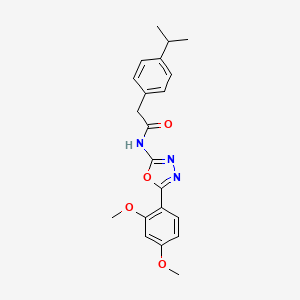
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenyl)acetamide, commonly known as DPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DPA belongs to the class of oxadiazole derivatives, which have been found to possess a wide range of biological activities.
Aplicaciones Científicas De Investigación
Enzyme Inhibition Studies
N-(5-(2,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenyl)acetamide and its derivatives have been studied extensively for their inhibitory activities against various enzymes. These compounds have shown significant activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase enzymes (LOX), suggesting potential applications in treating conditions like Alzheimer's disease and inflammation (Rehman et al., 2013).
Antibacterial and Antifungal Properties
Research has also highlighted the antibacterial and antifungal potential of these compounds. Some derivatives have shown good inhibitory effects against various strains of Gram-negative and Gram-positive bacteria, as well as fungal species, indicating their potential as antimicrobial agents (Nafeesa et al., 2017); (Gul et al., 2017).
α-Glucosidase Inhibitory Potential
These compounds have been evaluated for their α-glucosidase inhibitory potential, an important target in diabetes management. Some derivatives were found to be promising inhibitors, indicating their potential use in the treatment of diabetes (Iftikhar et al., 2019).
Antimicrobial and Anti-Proliferative Activities
The antimicrobial and anti-proliferative activities of certain derivatives have been explored. These compounds showed potent activity against Gram-positive bacteria and also demonstrated significant anti-proliferative effects against various cancer cell lines, suggesting a role in cancer therapy (Al-Wahaibi et al., 2021).
Anti-inflammatory and Anti-thrombotic Effects
Some derivatives have shown promising anti-inflammatory and anti-thrombotic effects in in-vitro and in-vivo models. This suggests their potential use in the development of new pharmaceutical products for treating inflammation and thrombosis (Basra et al., 2019).
Computational and Pharmacological Evaluation
Computational and pharmacological evaluations have been conducted on these compounds for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Such studies are crucial for understanding the drug-like properties and therapeutic potential of these compounds (Faheem, 2018).
Other Applications
These compounds have also been studied for various other applications, including as corrosion inhibitors (Yıldırım & Cetin, 2008), and in the design of novel derivatives with diverse biological activities, such as anticonvulsant properties (Nath et al., 2021).
Propiedades
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-13(2)15-7-5-14(6-8-15)11-19(25)22-21-24-23-20(28-21)17-10-9-16(26-3)12-18(17)27-4/h5-10,12-13H,11H2,1-4H3,(H,22,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCSKQZUKYVOPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(4-isopropylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

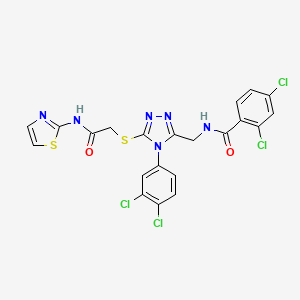
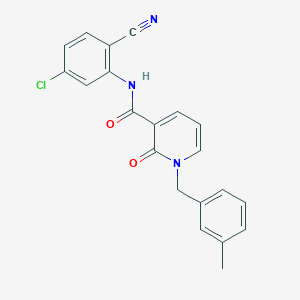
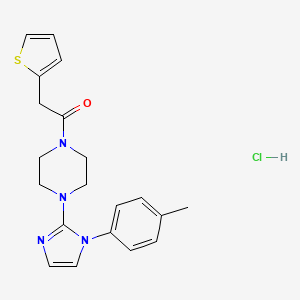
![4-[(3-Methyl-2-furoyl)amino]benzoic acid](/img/structure/B2388645.png)
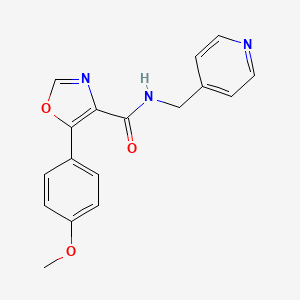
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2388649.png)
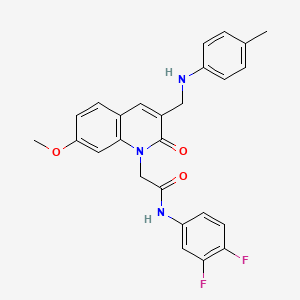
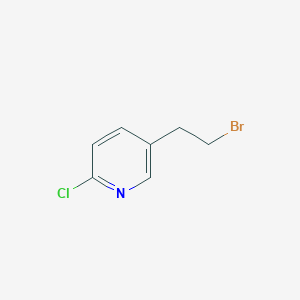
![N-(cyanomethyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}acetamide](/img/structure/B2388654.png)
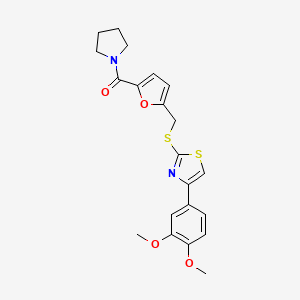
![6-(2,4-Dimethylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2388656.png)
![(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2388657.png)
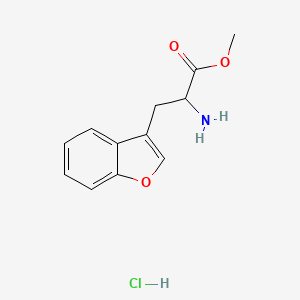
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B2388660.png)